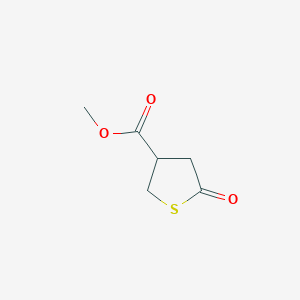

3-Thiophenecarboxylicacid,tetrahydro-5-oxo-,methylester(9CI)

Overview

Description

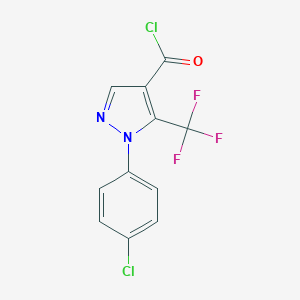

Methapyrilene fumarate is a compound that belongs to the pyridine chemical class. It is an antihistamine and anticholinergic agent that was developed in the early 1950s. Methapyrilene fumarate was primarily used as a sedative in various over-the-counter sleep aids due to its strong sedative effects . it was withdrawn from the market in the late 1970s after being shown to cause liver cancer in rats .

Preparation Methods

The synthesis of methapyrilene fumarate involves the reaction of N,N-dimethyl-N’-pyridin-2-yl-N’-(2-thienylmethyl)ethane-1,2-diamine with fumaric acid. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization . Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methapyrilene fumarate undergoes various chemical reactions, including:

Oxidation: Methapyrilene can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert methapyrilene to its corresponding amines.

Substitution: Methapyrilene can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, and substituted pyridines.

Scientific Research Applications

Methapyrilene fumarate has been used in various scientific research applications:

Chemistry: It has been studied for its chemical properties and reactions.

Biology: Research has focused on its effects on biological systems, particularly its antihistamine and anticholinergic properties.

Medicine: Methapyrilene fumarate was used in sleep aids and studied for its sedative effects.

Industry: It was included in over-the-counter sleep aids and other pharmaceutical products.

Mechanism of Action

Methapyrilene fumarate exerts its effects by blocking histamine H1 receptors, which prevents histamine from binding and causing allergic reactions. It also has anticholinergic properties, which contribute to its sedative effects. The molecular targets include histamine H1 receptors and muscarinic acetylcholine receptors .

Comparison with Similar Compounds

Methapyrilene fumarate can be compared with other antihistamines and sedatives:

Thenalidine: Another antihistamine with similar sedative effects.

Properties

IUPAC Name |

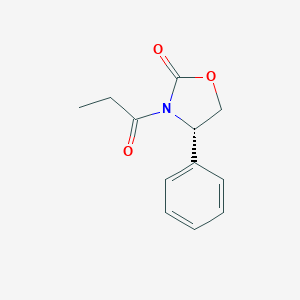

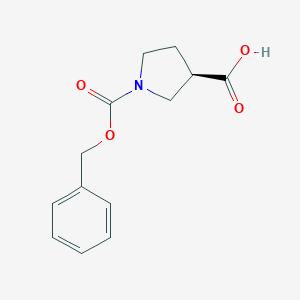

methyl 5-oxothiolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3S/c1-9-6(8)4-2-5(7)10-3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGWEPPLVOWUNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)SC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)